molecular formula C17H15N3O6S B2465691 (E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 955630-57-6

(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No. B2465691
CAS RN: 955630-57-6
M. Wt: 389.38
InChI Key: LRBDHAAPLWXFJV-ISLYRVAYSA-N
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Description

(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • This compound is used in the stereoselective synthesis of benzo[d]chromeno[3,4-h]oxathiazonine derivatives. These derivatives are synthesized using a green approach involving multicomponent reactions in water, demonstrating an environmentally friendly methodology in organic synthesis (Djahaniani et al., 2015).

Application in Heterocyclic Chemistry

  • The compound has been used in the preparation of bicyclic herbicide precursors through intramolecular Stork-Danheiser kinetic alkylation reactions (Liepa et al., 1992).
  • It's also involved in the synthesis of Schiff base ligands derived from imino-4-methoxyphenol thiazole, which have been studied for their antimicrobial activity (Vinusha et al., 2015).
  • Furthermore, the compound is used in cyclocondensation reactions with 1,3-binucleophiles to produce various heterocyclic compounds (Sokolov et al., 2014).

Derivatives and Transformations

  • Studies have shown transformations of derivatives of this compound to other heterocyclic structures, which are important in the field of medicinal chemistry (Žugelj et al., 2009).

Biological Activity

  • Some derivatives of this compound have been synthesized and tested for antimicrobial activity, illustrating its potential applications in the development of new antimicrobial agents (Badne et al., 2011).

Racemization Studies

  • Research has also focused on the racemization of amino acid residues fused in thiazoline rings, which is relevant to understanding the stereochemistry and stability of such compounds (Yonetani et al., 1975).

properties

IUPAC Name

methyl 3-(2-methoxy-2-oxoethyl)-2-(5-methyl-1,2-oxazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6S/c1-9-6-11(19-26-9)15(22)18-17-20(8-14(21)24-2)12-5-4-10(16(23)25-3)7-13(12)27-17/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBDHAAPLWXFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 3-(2-methoxy-2-oxoethyl)-2-((5-methylisoxazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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